1,3-Thiazole-4-carbonyl chloride
Overview
Description
1,3-Thiazole-4-carbonyl chloride is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in the formation of thiazole derivatives. The presence of the carbonyl chloride functional group makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of thiazole derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various thiazole derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries.
Scientific Research Applications
1,3-Thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is used in the development of drugs targeting various diseases, such as bacterial infections and cancer.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-thiazole-4-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group. In biological systems, thiazole derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1,3-Thiazole-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 2-position.
1,3-Thiazole-5-carbonyl chloride: Another isomer with the carbonyl chloride group at the 5-position.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring, exhibiting different reactivity and applications.
Uniqueness: 1,3-Thiazole-4-carbonyl chloride is unique due to its specific reactivity profile and the position of the carbonyl chloride group, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECMELMYALUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574605 | |
Record name | 1,3-Thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3745-79-7 | |
Record name | 1,3-Thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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